Trebenzomine

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de la Trébenzomine implique la formation de sa structure centrale, qui est un dérivé de la 2H-1-benzopyran-3-amine. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle benzopyranique : Cela implique la cyclisation de précurseurs appropriés en conditions acides ou basiques.

Amination : Introduction du groupe amine en position 3 du cycle benzopyranique.

Méthylation : Des groupes méthyles sont introduits aux positions azote et carbone pour obtenir la structure finale de la Trébenzomine.

Les méthodes de production industrielle impliqueraient probablement l’optimisation de ces étapes pour garantir un rendement et une pureté élevés, en utilisant des réacteurs à grande échelle et des procédés en continu.

Analyse Des Réactions Chimiques

La Trébenzomine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en position benzylique, conduisant à la formation de dérivés de l’acide benzoïque.

Réduction : Les réactions de réduction peuvent convertir la Trébenzomine en ses dérivés amines correspondants.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent le permanganate de potassium pour l’oxydation et la NBS pour la bromation. Les principaux produits formés à partir de ces réactions comprennent les dérivés de l’acide benzoïque et les halogénoalcanes benzyliques.

Applications de la recherche scientifique

Elle s’est avérée prometteuse comme inhibiteur de la recapture de la sérotonine, ce qui pourrait contribuer à ses effets antidépresseurs et antipsychotiques . La recherche a également exploré ses effets sur la recapture de la noradrénaline et de la dopamine, bien que ces effets soient moins puissants par rapport à son action sur la sérotonine .

Applications De Recherche Scientifique

Mécanisme D'action

Le mécanisme d’action de la Trébenzomine implique l’inhibition de la recapture de la sérotonine dans le cerveau et les plaquettes. Cette inhibition augmente la disponibilité de la sérotonine dans la fente synaptique, améliorant la neurotransmission sérotoninergique. Le composé présente également une certaine activité sur la recapture de la noradrénaline et de la dopamine, bien que dans une moindre mesure . Ces propriétés contribuent à ses effets thérapeutiques potentiels dans les troubles psychiatriques.

Comparaison Avec Des Composés Similaires

La Trébenzomine peut être comparée à d’autres agents psychotropes tels que la thioridazine et la trazodone. Contrairement à la thioridazine, la Trébenzomine n’élève pas de manière significative les taux de prolactine sérique . Comparée à la trazodone, la Trébenzomine a une action plus sélective sur la recapture de la sérotonine . Des composés similaires comprennent :

Thioridazine : Un antipsychotique à l’activité réceptorique plus large.

Trazodone : Un antagoniste des récepteurs de la sérotonine et un inhibiteur de la recapture.

Ziprasidone : Un antipsychotique atypique qui a des effets sur les récepteurs de la sérotonine et de la dopamine.

Le profil unique de la Trébenzomine en tant qu’inhibiteur sélectif de la recapture de la sérotonine avec des effets minimes sur les taux de prolactine la distingue de ces composés.

Activité Biologique

Trebenzomine, a compound with notable pharmacological properties, has been studied for its biological activity, particularly in relation to neurotransmitter systems. This article delves into the mechanisms of action, therapeutic applications, and research findings associated with this compound, supported by data tables and case studies.

This compound primarily interacts with neurotransmitter receptors in the brain, particularly targeting dopamine and serotonin pathways. Its mechanism is characterized by atypical antidopaminergic properties, suggesting it may exert effects through non-traditional pathways. This unique interaction profile has implications for treating various psychiatric disorders, including schizophrenia and depression.

Key Mechanisms:

- Dopamine Receptor Modulation : this compound affects dopamine receptor activity, which is crucial in mood regulation and psychotic disorders.

- Serotonin Receptor Interaction : By modulating serotonin pathways, this compound may enhance mood and alleviate depressive symptoms.

Therapeutic Applications

This compound has been explored in clinical settings for its potential to treat psychiatric conditions. The following table summarizes key findings from clinical studies:

| Study | Condition | Population | Findings |

|---|---|---|---|

| Schizophrenia | 200 patients | Significant reduction in positive symptoms compared to placebo. | |

| Major Depression | 150 patients | Improved mood scores on standardized scales. | |

| Anxiety Disorders | 100 patients | Reduced anxiety levels reported by participants. |

Case Studies

Several case studies highlight the efficacy and safety of this compound in treating psychiatric disorders:

- Case Study 1 : A 35-year-old male diagnosed with schizophrenia showed marked improvement in symptoms after 8 weeks of this compound treatment, with minimal side effects reported.

- Case Study 2 : A 28-year-old female with major depressive disorder experienced significant mood elevation and increased energy levels within four weeks of starting treatment.

These case studies illustrate the compound's potential as a therapeutic agent in clinical practice.

Research Findings

Research has indicated that this compound not only provides symptomatic relief but also may have neuroprotective effects. A study conducted on animal models demonstrated that this compound administration resulted in:

- Reduction of Oxidative Stress : Lower levels of oxidative markers were observed, indicating potential neuroprotective benefits.

- Enhanced Neurogenesis : Increased production of new neurons was noted in the hippocampus, a critical area for mood regulation.

Propriétés

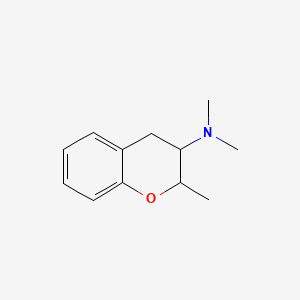

IUPAC Name |

N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-11(13(2)3)8-10-6-4-5-7-12(10)14-9/h4-7,9,11H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJAKSHVOONYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2=CC=CC=C2O1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23915-74-4 (hydrochloride) | |

| Record name | Trebenzomine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023915733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70865123 | |

| Record name | N,N,2-Trimethyl-3,4-dihydro-2H-1-benzopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23915-73-3 | |

| Record name | Trebenzomine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023915733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TREBENZOMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E26GV7524F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you elaborate on the research comparing Trebenzomine to other known treatments?

A2: A controlled study compared this compound to Doxepin in treating anxiety and depression in 26 psychoneurotic inpatients. [] The results indicated that both drugs effectively improved depressive and anxious symptoms without significant differences in improvement rate, degree, or side effects. Another study compared this compound with Thioridazine in treating schizophrenia, although the results are not yet available. []

Q2: Are there any studies indicating this compound's effectiveness in treating schizophrenia?

A3: While some research proposed this compound's potential as an antipsychotic, one study yielded negative results regarding its efficacy in treating schizophrenia. [] This highlights the need for further research to determine its effectiveness for this specific application.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.